molecular formula C20H27N5O3 B6563900 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946212-42-6

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6563900
CAS No.: 946212-42-6
M. Wt: 385.5 g/mol
InChI Key: ZSTLDAIZAKXPKJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an N,N,6-trimethylpyrimidin-4-amine moiety. The 3,4-dimethoxybenzoyl group may enhance lipophilicity and modulate binding affinity, while the trimethylpyrimidine core could influence electronic properties and metabolic stability.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-12-18(23(2)3)22-20(21-14)25-10-8-24(9-11-25)19(26)15-6-7-16(27-4)17(13-15)28-5/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLDAIZAKXPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, molecular properties, and hypothesized biological implications.

Table 1: Structural and Functional Comparison of Piperazine-Pyrimidine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Notable Features Reference
Target Compound 3,4-Dimethoxybenzoyl, N,N,6-trimethyl ~432.5 (estimated) N/A High lipophilicity; potential CNS activity due to dimethoxy group
Ethyl 2-(4-...)acetate 10l 3,5-Di(trifluoromethyl)phenyl ureido 498.2 93.4 High yield; trifluoromethyl groups enhance metabolic stability and binding
Ethyl 2-(4-...)acetate 10m 3-Chloro-4-(trifluoromethyl)phenyl ureido 616.2 95.0 Bulky substituents may improve selectivity for hydrophobic binding pockets
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine N-butyl, unsubstituted piperazine ~277.4 (estimated) N/A Simpler structure; applications in material science and organic synthesis
Compound from 3-Methylbenzenesulfonyl, tetrahydropyrido ~555.7 (estimated) N/A Sulfonyl group increases polarity; tetrahydropyrido core enhances rigidity

Key Observations

Substituent Effects on Bioactivity

  • The target compound’s 3,4-dimethoxybenzoyl group differentiates it from analogs like 10l and 10m (), which bear trifluoromethyl or chloro-trifluoromethyl ureido groups. These latter substituents are electron-withdrawing and may enhance receptor binding through dipole interactions . In contrast, the dimethoxy group in the target compound could favor π-π stacking or hydrophobic interactions in CNS targets .
  • The N,N,6-trimethylpyrimidin-4-amine moiety likely improves metabolic stability compared to ethyl ester derivatives (e.g., 10l–10o ), which may undergo hydrolysis in vivo .

Structural Complexity and Applications The N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine () lacks the aromatic acyl group of the target compound, resulting in lower molecular weight and simpler pharmacokinetics. This makes it more suitable for material science applications, such as polymer synthesis, rather than targeted drug design .

Synthetic Feasibility High yields (>88%) for 10l–10o () suggest that ureido-phenyl-thiazole intermediates are synthetically accessible.

Hypothesized Pharmacological Profiles

  • This contrasts with 10m’s sulfonamide-like substituents, which are common in protease inhibitors .
  • The trimethylpyrimidine core may reduce first-pass metabolism compared to ethyl ester derivatives, enhancing oral bioavailability .

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